molecular formula C26H23NO4 B2550913 (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 1219953-60-2

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B2550913
CAS No.: 1219953-60-2
M. Wt: 413.5 g/mol
InChI Key: JEEBFSSXASHKSF-ZEQRLZLVSA-N
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Description

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. Its stereochemical configuration (2S,5S) confers distinct conformational properties, making it valuable for controlling peptide backbone geometry and preventing aggregation during solid-phase synthesis. The phenyl substituent at the 5-position enhances hydrophobicity, which can influence peptide solubility and intermolecular interactions .

Properties

IUPAC Name

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBFSSXASHKSF-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic Acid (CAS 215190-21-9)
  • Key Differences : The 5R configuration alters the spatial arrangement of the phenyl group, affecting conformational stability. This isomer is less commonly used in peptide synthesis due to reduced compatibility with standard coupling protocols .
  • Applications : Primarily employed in research exploring stereochemical effects on peptide folding .
(2R,5S)-1-(9-Fluorenylmethyloxycarbonyl)-5-phenyl-pyrrolidine-2-carboxylic Acid (CAS 269078-69-5)
  • Key Differences : The 2R,5S configuration creates a pseudo-proline motif, which disrupts β-sheet formation and prevents peptide aggregation. This isomer is critical in synthesizing challenging sequences prone to misfolding .

Substituted Phenyl Derivatives

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid (CAS 2580096-21-3)
  • Key Differences : The 3-bromophenyl substituent introduces steric bulk and electronic effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine also increases molecular weight (MW: ~443 g/mol vs. 413.47 g/mol for the parent compound) .
  • Applications : Used to incorporate heavy atoms for crystallography or as a synthetic intermediate in drug discovery .

Functional Group Modifications

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic Acid (CAS 106982-77-8)
  • Key Differences : Replacement of the phenyl group with a 5-oxo moiety reduces hydrophobicity (MW: 351.35 g/mol) and introduces a rigid, planar carbonyl group. This enhances hydrogen-bonding capacity but limits conformational flexibility .
  • Applications : Suitable for synthesizing peptides requiring constrained backbone geometries or polar interactions .

Piperazine and Butanoic Acid Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
  • Key Differences : The piperazine ring enlarges the heterocyclic core, increasing solubility in polar solvents. The acetic acid side chain provides a flexible linker for conjugation .
  • Applications : Utilized in combinatorial chemistry for generating diverse peptide mimetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Hazard Statements Applications
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic Acid Not explicitly listed C26H23NO4 413.47 Phenyl (5S) H302, H315, H319, H335 Peptide synthesis, conformational control
(2S,5R)-Isomer 215190-21-9 C26H23NO4 413.47 5R configuration H302, H315, H319, H335 Stereochemical studies
(2R,5S)-Pseudo-proline 269078-69-5 C26H23NO4 413.47 2R,5S configuration Not specified Aggregation prevention in peptides
3-Bromophenyl Analog 2580096-21-3 C26H22BrNO4 ~443 3-Bromophenyl Not specified Cross-coupling reactions
5-Oxo Derivative 106982-77-8 C20H17NO5 351.35 5-Oxo group H302, H312, H332 Constrained peptide backbones
Piperazine Derivative 180576-05-0 C21H22N2O4 366.41 Piperazine core Not specified Peptide mimetics

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